molecular formula C18H15F7N2O B11487642 N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide

Cat. No.: B11487642
M. Wt: 408.3 g/mol
InChI Key: HKEDWRQZSJSSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide is a fluorinated organic compound known for its unique chemical properties. This compound features a benzamide core with a highly fluorinated side chain, making it of interest in various scientific fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide typically involves multiple steps:

    Formation of the Fluorinated Intermediate: The initial step involves the preparation of 1,1,1,3,3,3-hexafluoro-2-propanol, which is achieved through the reaction of hexafluoroacetone with a suitable alcohol under acidic conditions.

    Amination: The fluorinated intermediate is then reacted with 2-(2-fluorophenyl)ethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with benzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for maintaining consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the benzamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The fluorinated side chain can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, fluorinated compounds like this one are often used in the study of enzyme interactions and protein-ligand binding due to their ability to form strong hydrogen bonds and their resistance to metabolic degradation.

Medicine

In medicine, fluorinated benzamides have been investigated for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty polymers and materials that require high thermal and chemical stability.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorinated side chain enhances its binding affinity to specific proteins or enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzamide
  • N-(1,1,1,3,3,3-Hexafluoro-2-{[2-(2-chlorophenyl)ethyl]amino}propan-2-yl)benzamide

Uniqueness

Compared to similar compounds, N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide is unique due to the presence of both fluorinated and aromatic groups, which confer enhanced stability and reactivity. The specific arrangement of these groups allows for unique interactions with biological targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C18H15F7N2O

Molecular Weight

408.3 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[2-(2-fluorophenyl)ethylamino]propan-2-yl]benzamide

InChI

InChI=1S/C18H15F7N2O/c19-14-9-5-4-6-12(14)10-11-26-16(17(20,21)22,18(23,24)25)27-15(28)13-7-2-1-3-8-13/h1-9,26H,10-11H2,(H,27,28)

InChI Key

HKEDWRQZSJSSIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCCC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.